5-Bromchinazolin-2,4(1H,3H)-dion

Übersicht

Beschreibung

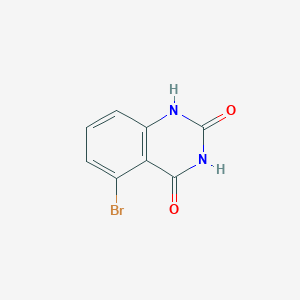

5-Bromoquinazoline-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by a quinazoline core structure with bromine substitution at the 5th position and two carbonyl groups at the 2nd and 4th positions. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Chemistry: As an intermediate in the synthesis of more complex quinazoline derivatives.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and anti-microbial activities.

Industry: Used in the development of new materials and as a building block for the synthesis of other valuable compounds.

Wirkmechanismus

Target of Action

Quinazoline derivatives, a class of compounds to which 5-bromoquinazoline-2,4(1h,3h)-dione belongs, have been associated with a wide range of biological and pharmacological activities, including anti-cancer, anti-tuberculosis, anti-hypertensive, anti-bacterial, anti-inflammatory, and anti-malarial properties .

Mode of Action

Quinazoline derivatives are known to interact with their targets, leading to various changes at the molecular level .

Biochemical Pathways

Quinazoline derivatives are known to affect several biochemical pathways, leading to their wide spectrum of biological activities .

Result of Action

Quinazoline derivatives are known to have a wide range of biological and pharmacological activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromoquinazoline-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 5-bromoanthranilic acid with phosgene or its derivatives to form the corresponding isocyanate intermediate, which then undergoes cyclization to yield the desired quinazoline dione. The reaction conditions often involve the use of organic solvents such as dichloromethane or chloroform, and the reaction is typically carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of 5-Bromoquinazoline-2,4(1H,3H)-dione may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromoquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazoline N-oxides.

Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, forming dihydroquinazoline derivatives.

Substitution: The bromine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve the use of bases such as sodium hydride or potassium carbonate to facilitate the reaction.

Major Products Formed

Oxidation: Quinazoline N-oxides.

Reduction: Dihydroquinazoline derivatives.

Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Quinazoline-2,4(1H,3H)-dione: Lacks the bromine substitution at the 5th position.

6-Bromoquinazoline-2,4(1H,3H)-dione: Bromine substitution at the 6th position instead of the 5th.

5-Chloroquinazoline-2,4(1H,3H)-dione: Chlorine substitution at the 5th position instead of bromine.

Uniqueness

5-Bromoquinazoline-2,4(1H,3H)-dione is unique due to the presence of the bromine atom at the 5th position, which can influence its reactivity and biological activity. The bromine substitution can enhance the compound’s ability to interact with specific molecular targets, making it a valuable scaffold for the development of new therapeutic agents.

Biologische Aktivität

5-Bromoquinazoline-2,4(1H,3H)-dione is a heterocyclic compound within the quinazoline family, notable for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

5-Bromoquinazoline-2,4(1H,3H)-dione features a bromine atom at the 5th position and carbonyl groups at the 2nd and 4th positions. This unique substitution pattern is believed to enhance its reactivity and biological activity compared to other quinazoline derivatives.

The biological activities of 5-bromoquinazoline-2,4(1H,3H)-dione are attributed to several mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including those involved in inflammatory responses and bacterial resistance mechanisms .

- Receptor Modulation : It interacts with specific receptors that regulate cellular pathways associated with inflammation and cancer progression .

- Impact on Biochemical Pathways : The compound affects multiple biochemical pathways that contribute to its anti-cancer, anti-inflammatory, and antimicrobial properties .

Antimicrobial Activity

Research has demonstrated that 5-bromoquinazoline-2,4(1H,3H)-dione exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains using methods such as the Agar well diffusion method. The results indicated moderate activity against both Gram-positive and Gram-negative bacteria:

| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|---|

| 13 | Staphylococcus aureus | 9 | 65 |

| 15 | Escherichia coli | 15 | 75 |

| 14a | Candida albicans | 12 | 70 |

Among the tested compounds, those with triazole moieties showed enhanced activity against Staphylococcus aureus and Candida albicans, surpassing the efficacy of standard antibacterial drugs like ampicillin .

Anti-inflammatory Activity

In studies focused on lung inflammation models, derivatives of quinazoline-2,4(1H,3H)-dione have been reported to suppress cytokine-mediated inflammatory responses effectively. For instance, one derivative demonstrated significant reductions in interstitial edema and neutrophil migration into alveolar spaces .

Case Studies

- Acute Lung Injury Model : A derivative of 5-bromoquinazoline-2,4(1H,3H)-dione was tested in a model of acute lung injury. The study found that it preserved normal alveolar vascular permeability and limited IL-6 secretion, which are critical factors in inflammation management .

- Antimicrobial Screening : A series of quinazoline derivatives were synthesized and evaluated for their antimicrobial activities against various bacterial strains. The most promising compounds displayed broad-spectrum activity comparable to existing antibiotics .

Eigenschaften

IUPAC Name |

5-bromo-1H-quinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-4-2-1-3-5-6(4)7(12)11-8(13)10-5/h1-3H,(H2,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVGJXAHPJRPIOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)C(=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00598992 | |

| Record name | 5-Bromoquinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00598992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959237-01-5 | |

| Record name | 5-Bromoquinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00598992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.